C.I. Direct Black 15

Description

Significance of Azo Dyes in Contemporary Industrial and Environmental Research

Azo dyes represent the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-). numberanalytics.comijrar.org Their widespread use in industries such as textiles, leather, paper, and food is attributed to their cost-effectiveness, broad color spectrum, and good colorfastness properties. numberanalytics.comijrar.orgmarketresearch.com The synthesis of azo dyes involves diazotization and coupling reactions, allowing for a wide variety of chemical structures and, consequently, a vast range of colors. ontosight.aigoogle.com

However, the extensive industrial application of azo dyes has raised significant environmental and health concerns, making them a focal point of contemporary research. ijrar.orgresearchgate.netsustainability-directory.com The effluents from industries using these dyes can contaminate water sources, and their complex aromatic structures make them resistant to degradation under natural conditions. researchgate.netsustainability-directory.comnih.gov Research has shown that some azo dyes can persist in the environment for long periods. sustainability-directory.com Furthermore, under certain conditions, the azo bond can be cleaved to form aromatic amines, some of which are known to be carcinogenic or mutagenic. researchgate.nettandfonline.com This has spurred intensive research into methods for the degradation and detoxification of azo dye-containing wastewater, including physical-chemical methods and biotechnological approaches. nih.govmdpi.commdpi.com

Overview of Direct Dyes and their Research Relevance

Direct dyes are a class of anionic dyes so named because they can be applied directly to cellulosic fibers like cotton, rayon, and linen without the need for a mordant. numberanalytics.commarketresearch.comnih.gov Their affinity for these fibers is due to forces such as hydrogen bonding and van der Waals interactions. numberanalytics.com These water-soluble dyes are valued for their simple application process and the vibrant colors they produce. marketresearch.comresearchandmarkets.com

The research relevance of direct dyes is multifaceted. From an industrial perspective, research focuses on synthesizing new direct dyes with improved properties, such as better wash fastness and lightfastness. researchgate.net There is also a significant drive to develop direct dyes that are free from hazardous intermediates, such as benzidine, which has been linked to health risks. google.com Environmentally, the high water solubility of direct dyes means that a substantial amount can be lost in wastewater during the dyeing process, contributing to water pollution. marketresearch.com Consequently, a large body of research is dedicated to developing effective methods for removing direct dyes from industrial effluents, including adsorption, coagulation, and advanced oxidation processes. mdpi.commdpi.comresearchgate.net

Rationale for Focused Academic Inquiry on C.I. Direct Black 15

This compound, a trisazo dye, serves as a pertinent subject for focused academic inquiry due to its specific chemical structure and industrial applications. ontosight.aiworlddyevariety.com As a member of the direct dye class, it is used for dyeing materials like cotton, wool, and leather. ontosight.aiworlddyevariety.com Its chemical structure, 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-(ethylamino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, trisodium (B8492382) salt, contains multiple azo linkages and sulfonic acid groups, which influence its properties and environmental fate. ontosight.ai

Academic interest in this compound stems from several key areas. Its synthesis involves multi-step diazotization and coupling reactions, offering a case study for understanding complex dye chemistry. ontosight.aiworlddyevariety.com From an environmental standpoint, the degradation of this compound and other benzidine-based dyes is a significant research topic. Studies have investigated its removal from aqueous solutions using various techniques, providing insights into the breakdown of complex azo dye structures. mdpi.comresearchgate.net The study of such specific dyes contributes to the broader understanding of the environmental impact of textile and other manufacturing industries and informs the development of more sustainable practices.

Chemical Profile of this compound

| Property | Value |

| C.I. Name | Direct Black 15 |

| C.I. Number | 22620 |

| CAS Number | 6426-75-1 |

| Molecular Formula | C₃₄H₂₅N₆Na₃O₁₁S₃ |

| Molecular Weight | 858.76 g/mol |

| Chemical Class | Double Azo |

| Appearance | Navy blue to dark powder |

| Solubility | Soluble in water (dark solution), soluble in ethanol |

| Source: worlddyevariety.com |

Structure

3D Structure

Properties

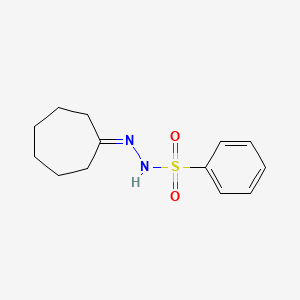

IUPAC Name |

N-(cycloheptylideneamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,13-10-6-3-7-11-13)15-14-12-8-4-1-2-5-9-12/h3,6-7,10-11,15H,1-2,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPVSAZLTZROPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024524 | |

| Record name | N'-Cycloheptylidenebenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6426-75-1, 61892-20-4 | |

| Record name | Direct Black 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Cycloheptylidenebenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[[7-(ethylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Structure and Advanced Synthesis Research of C.i. Direct Black 15

Elucidation of the Complex Molecular Architecture of C.I. Direct Black 15

This compound is a synthetic dye belonging to the double azo class of compounds. worlddyevariety.com Its intricate molecular structure is fundamental to its properties as a direct dye. The systematic IUPAC name for this compound is 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-(ethylamino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, trisodium (B8492382) salt. ontosight.ai This name precisely describes the arrangement of its constituent aromatic rings, azo linkages, and functional groups.

The core of the molecule features a biphenyl (B1667301) group, which is central to the extended conjugation system. This system includes two azo groups (-N=N-), which are the chromophores responsible for the dye's color. Attached to this central structure are substituted naphthalene (B1677914) sulfonic acid moieties. The presence of multiple sulfonic acid groups (-SO3H) imparts water solubility to the dye molecule, a critical feature for its application in aqueous dyeing processes. The amino (-NH2), hydroxyl (-OH), and ethylamino (-NHCH2CH3) groups act as auxochromes, modifying and enhancing the chromophoric properties of the azo groups.

The molecular formula of this compound is C₃₄H₂₅N₆Na₃O₁₁S₃, with a corresponding molecular weight of approximately 858.76 g/mol . worlddyevariety.com The sodium atoms are present as counter-ions to the anionic sulfonate groups.

| Property | Value |

| C.I. Name | Direct Black 15 |

| C.I. Number | 22620 |

| CAS Number | 6426-75-1 |

| Molecular Formula | C₃₄H₂₅N₆Na₃O₁₁S₃ |

| Molecular Weight | 858.76 g/mol |

| Chemical Class | Double Azo Dye |

| IUPAC Name | 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-(ethylamino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, trisodium salt ontosight.ai |

Mechanistic Pathways in the Multi-Step Synthesis of this compound

Condensation Reactions in Azo Dye Synthesis

While the primary pathway for this compound involves diazotization and coupling, condensation reactions are a recognized method for synthesizing certain azo dyes. wikipedia.org In a general context, this can involve the reaction of a nitroaromatic compound with an aniline (B41778) derivative to form an azoxy intermediate, which is subsequently reduced to the azo compound. wikipedia.org For example, reactive dyes can be synthesized through condensation reactions of mono-azo dyes with cyanuric chloride. researchgate.net Another approach involves the condensation of hydrazines and quinones or the reaction of primary amines with nitroso derivatives. nih.gov These condensation strategies are part of the broader toolkit for creating the diverse range of azo dye structures.

Diazotization and Coupling Reactions for this compound

The specific synthesis of this compound is achieved through a defined sequence of diazotization and coupling reactions. worlddyevariety.com This electrophilic substitution mechanism is a cornerstone of industrial azo dye manufacturing. nih.gov

The process begins with the diazotization of a primary aromatic amine. worlddyevariety.comnih.gov For this compound, the starting material is 4-(4-Aminophenyl)benzenamine (also known as benzidine). This diamine undergoes a double diazotization (also referred to as tetrazotization) reaction, where both primary amine groups are converted into diazonium salts (-N₂⁺). This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using sodium nitrite (B80452) to generate the unstable nitrous acid in situ. nih.gov

The resulting tetrazotized biphenyl intermediate is then subjected to two sequential coupling reactions with different coupling components. worlddyevariety.com

First Coupling: The first diazonium group reacts with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under alkaline conditions. The coupling occurs at a specific position on the H-acid molecule, ortho to the amino group. worlddyevariety.comimrpress.com

Second Coupling: The remaining diazonium group on the biphenyl unit is then coupled with 6-(Ethylamino)-4-hydroxynaphthalene-2-sulfonic acid, again under alkaline conditions, to complete the formation of the this compound molecule. worlddyevariety.com

The pH of the reaction medium is a critical parameter in coupling reactions. Alkaline conditions are used to activate the naphthol-based coupling components by deprotonating the hydroxyl groups, which enhances their nucleophilicity and facilitates the electrophilic attack by the diazonium salt. imrpress.com

| Step | Reactant(s) | Key Reaction Type | Intermediate/Product |

| 1 | 4-(4-Aminophenyl)benzenamine, Sodium Nitrite, Acid | Double Diazotization | Tetrazotized biphenyl diazonium salt |

| 2 | Tetrazotized intermediate, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Azo Coupling (First) | Monoazo intermediate |

| 3 | Monoazo intermediate, 6-(Ethylamino)-4-hydroxynaphthalene-2-sulfonic acid | Azo Coupling (Second) | This compound |

Research into Novel Synthetic Routes and Analogues for Performance Studies

Research in dye chemistry often focuses on developing novel synthetic routes and creating analogues of existing dyes to improve performance characteristics such as lightfastness, wash fastness, and affinity for specific fibers. While specific research into novel routes for this compound is not extensively published, general strategies for creating dye analogues are well-established. These strategies often involve modifying the core structure of the parent dye. acs.orgnih.gov

For azo dyes, this can include:

Varying the Diazo Component: Replacing the central 4-(4-Aminophenyl)benzenamine unit with other aromatic diamines could yield analogues with different spatial arrangements and electronic properties.

Modifying the Coupling Components: The two naphthalene-based couplers could be substituted with other electron-rich aromatic compounds, such as different naphthol or naphthylamine derivatives. This would alter the extended π-system and the number and position of auxochromic and solubilizing groups.

Introducing Different Functional Groups: The addition or modification of substituents on the aromatic rings can fine-tune the dye's properties. For instance, incorporating heterocyclic scaffolds can lead to enhanced electronic and solubility properties. rsc.org

The synthesis of such analogues allows for systematic studies on how structural changes impact the dye's performance. For example, new synthetic routes have been developed for triazolo-benzodiazepine analogues to expand the scope of their biological activity, a principle that can be applied to dye chemistry for performance enhancement. acs.org Similarly, the design of novel μ-conotoxin KIIIA analogues, guided by computational models, led to compounds with significantly improved inhibitory activity, showcasing a methodology applicable to the rational design of new dyes. nih.gov

Advanced Analytical Methodologies for C.i. Direct Black 15 in Research Matrices

Advanced Characterization of C.I. Direct Black 15 in Solid-State Research

X-ray Diffraction (XRD) for Crystalline Structure

Specific XRD data, including diffractograms and 2θ peak values, for this compound are not available in the reviewed literature. This information is essential for determining the crystalline or amorphous nature of the dye powder and identifying its crystal lattice parameters.

Scanning Electron Microscopy (SEM) for Morphological Studies

Detailed SEM micrographs that would reveal the surface topography, particle shape, and size distribution of this compound are not present in publicly accessible research. Such images are crucial for understanding the physical characteristics of the dye particles.

Thermogravimetric Analysis (TGA) for Thermal Stability in Research

Specific TGA or differential thermogravimetric (DTG) curves for this compound, which would provide data on its thermal decomposition profile and stability at various temperatures, could not be found. This data is vital for assessing the material's behavior under thermal stress.

Environmental Fate and Advanced Transformation Research of C.i. Direct Black 15

Mechanistic Studies of Photodegradation of C.I. Direct Black 15

The photodegradation of azo dyes like this compound is a complex process involving the absorption of light energy, leading to the breakdown of the dye molecule. This process can occur through direct photolysis or be enhanced by the presence of photocatalysts.

UV Irradiation Effects on Azo Chromophores

The chemical structure of this compound contains azo bonds (-N=N-), which are the primary chromophores responsible for its color. worlddyevariety.comontosight.ai When subjected to UV irradiation, these azo bonds can be cleaved. This bond-breaking is a key step in the decolorization of the dye wastewater. The degradation process often involves the generation of highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These radicals are powerful oxidizing agents that can attack the azo dye molecules, leading to their decomposition into smaller, often colorless, molecules. mdpi.comrsc.org The breakdown of the chromophoric groups is indicated by a decrease in the absorbance peak in the visible region of the spectrum during treatment. mdpi.com The process can also lead to the formation of new intermediate products, as evidenced by the appearance of new peaks in the UV region. mdpi.com

Photosensitization Mechanisms and Quantum Yield Investigations

Photosensitization is a process where a molecule (the photosensitizer) absorbs light and then transfers the energy to another molecule, initiating a chemical reaction. In the context of dye degradation, the dye itself can sometimes act as a photosensitizer. Upon absorbing light, the photosensitizer transitions from its ground state to an excited singlet state and then to a longer-lived excited triplet state. semanticscholar.org

This excited triplet state can then participate in two main types of reactions:

Type I reactions: The photosensitizer reacts directly with a substrate, transferring an electron or hydrogen atom to form free radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS) like superoxide anions. semanticscholar.org

Type II reactions: The excited photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.gov

Biodegradation Pathways and Microbial Decolorization of this compound

The biodegradation of azo dyes such as this compound by microorganisms is a promising and environmentally friendly approach for treating textile wastewater. This process relies on the metabolic capabilities of various bacteria and fungi to break down the complex dye molecules.

Microbial Consortia and Pure Culture Performance Studies

Both pure microbial cultures and microbial consortia have been successfully used for the decolorization of azo dyes. Microbial consortia, which are mixed communities of different microorganisms, often exhibit enhanced degradation capabilities due to synergistic interactions between the different species. frontiersin.orgfrontiersin.org One strain may break down the initial dye molecule into intermediates that are then utilized by other strains, leading to a more complete degradation. frontiersin.org For instance, a consortium containing Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphila, and Pseudomonas fluorescens has been shown to be effective. tandfonline.com

Pure cultures have also demonstrated significant decolorization abilities. For example, Streptomyces albidoflavus 3MGH has been shown to decolorize Direct Blue 15, a diazo dye structurally related to Direct Black 15, achieving over 61% decolorization in five days. nih.govresearchgate.net Studies have shown that the efficiency of both pure cultures and consortia is influenced by environmental parameters such as pH, temperature, and the availability of carbon and nitrogen sources. nih.govnih.gov For example, the decolorization of Direct Blue 151 by a bacterial consortium was optimized at a pH of 9.5 with sucrose (B13894) and yeast extract as carbon and nitrogen sources, respectively. nih.gov

| Microorganism/Consortium | Dye(s) Decolorized | Key Findings |

| Streptomyces albidoflavus 3MGH | Reactive Orange 122, Direct Blue 15, Direct Black 38 | Achieved 61.38% decolorization of Direct Blue 15 in 5 days. Optimal conditions: 35°C, pH 6, sucrose, and beef extract. nih.govresearchgate.net |

| Bacterial Consortium | Direct Blue 151, Direct Red 31 | Decolorized Direct Blue 151 by 97.57% in 5 days. Optimal at pH 9.5. nih.gov |

| Bacterial Consortium | Acid Red 88 and other azo dyes | A consortium of four bacterial isolates completely decolorized Acid Red 88 in 24 hours, significantly faster than individual cultures. researchgate.net |

| Brevibacterium sp. strain VN-15 | Reactive Yellow 107, Reactive Black 5, Reactive Red 198, Direct Blue 71 | Demonstrated sequential decolorization and detoxification of various azo dyes. nih.gov |

| Halophilic/Halotolerant Microflora | Congo red, Direct Black G, Amaranth, methyl red, methyl orange | Completely decolorized 600 mg/l of Direct Black G in 8 hours under high-salt conditions. frontiersin.org |

Identification of Key Intermediates and Proposed Biodegradation Pathways

The biodegradation of this compound and structurally similar azo dyes proceeds through the initial cleavage of the one or more azo bonds. mdpi.comnih.gov This reductive cleavage, often mediated by azoreductases, breaks the chromophore and leads to the formation of various aromatic amines. mdpi.comomicsonline.org

For diazo dyes like C.I. Direct Blue 15, which is structurally similar to Direct Black 15, the initial degradation step is the symmetric or asymmetric cleavage of the azo bonds. nih.govmdpi.com In the case of C.I. Direct Blue 15, studies have identified intermediates such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine. mdpi.com Further degradation of these primary intermediates can lead to the formation of smaller molecules like anti-pentenoic acid and phenol, which can eventually be mineralized to CO₂ and H₂O. mdpi.com

A study on the degradation of Direct Blue 15 by Streptomyces albidoflavus 3MGH identified several intermediate metabolites through GC-MS analysis, including derivatives of benzene, biphenyl (B1667301), and naphthalene (B1677914). nih.govresearchgate.net The proposed pathway involves the reductive cleavage of the azo linkages, leading to these smaller aromatic fragments. nih.gov

For example, the degradation of a similar diazo dye, Direct Red 81, was proposed to occur via two pathways: a symmetric cleavage by azoreductase and an asymmetric reductive cleavage, leading to various sulfonated and non-sulfonated aromatic amines. mdpi.com

The following table lists some of the intermediates identified in the degradation of C.I. Direct Blue 15, a dye with a related structure.

| Intermediate Compound | Method of Identification | Proposed Degradation Step |

| 1-amino-8-naphthol | GC-MS | Initial cleavage of azo bond in C.I. Direct Blue 15. mdpi.com |

| 3,3′-dimethylbenzidine | GC-MS | Initial cleavage of azo bond in C.I. Direct Blue 15. mdpi.com |

| anti-pentenoic acid | GC-MS | Further breakdown of primary intermediates. mdpi.com |

| Phenol | GC-MS | Further breakdown of primary intermediates. mdpi.com |

| Benzene derivatives | GC-MS | Degradation of Direct Blue 15 by Streptomyces albidoflavus 3MGH. nih.govresearchgate.net |

| Biphenyl derivatives | GC-MS | Degradation of Direct Blue 15 by Streptomyces albidoflavus 3MGH. nih.govresearchgate.net |

| Naphthalene derivatives | GC-MS | Degradation of Direct Blue 15 by Streptomyces albidoflavus 3MGH. nih.govresearchgate.net |

Influence of Environmental Parameters on Microbial Activity (pH, Salinity, and Nutrient Sources)

pH: The pH of the medium is a critical factor affecting both the dye structure and the metabolic activity of microorganisms. For the microbial degradation of azo dyes like this compound, the optimal pH can vary depending on the specific microbial species or consortium involved. Studies have shown that neutral to slightly alkaline conditions are often favorable for bacterial decolorization. For instance, research on Citrobacter freundii demonstrated that a pH of 7.0 was optimal for the degradation of Direct Black 15. researchgate.net Similarly, a study on Streptomyces albidoflavus 3MGH found the optimal pH for decolorization of Direct Blue 15 to be 6.0. nih.gov Conversely, some bacterial consortia have shown high decolorization efficiency for other direct dyes at alkaline pH levels, such as 9.5. elsevier.es The pH influences the ionization state of the dye molecule and the surface charge of microbial cells, which in turn affects the adsorption of the dye onto the cell surface—a crucial first step in many biodegradation processes. Extreme pH values, either highly acidic or alkaline, can denature the enzymes responsible for dye degradation, thereby inhibiting the process. researchgate.netomicsonline.org

Salinity: Textile industry effluents are often characterized by high salinity due to the use of salts in the dyeing process. This high salt concentration can create a challenging environment for many microorganisms by increasing osmotic stress. However, halophilic and halotolerant microorganisms have adapted to thrive in such conditions and have shown significant potential for the bioremediation of saline dye effluents. For instance, a halotolerant bacterium, Halomonas meridiana SAIBP-6, demonstrated effective decolorization of an azo dye under saline conditions (50-150 g/L NaCl). researchgate.net Research on mixed microbial consortia has also indicated that decolorization of direct dyes can be sustained in the presence of moderate salt concentrations. mdpi.com The ability of certain microbial strains to maintain metabolic activity at high salinity is crucial for their application in treating real-world textile wastewater containing this compound.

Nutrient Sources: The presence of suitable carbon and nitrogen sources is essential for the growth and metabolic activity of microorganisms, which in turn drives the biodegradation of dyes. Often, the dye itself does not serve as a primary carbon source for the microbes; instead, co-substrates are required to support microbial growth and provide the necessary reducing equivalents (like NADH) for the enzymatic cleavage of the azo bonds.

Various studies have investigated the impact of different nutrient supplements on the degradation of direct dyes. For example, in the degradation of Direct Black 15 by Citrobacter freundii, beef extract, ammonium (B1175870) nitrate, and fructose (B13574) were found to be effective nutrient sources. researchgate.net Another study on Streptomyces albidoflavus 3MGH identified sucrose as the optimal carbon source and beef extract as the best nitrogen source for decolorizing Direct Blue 15. nih.gov Yeast extract is another commonly used supplement that has been shown to enhance the decolorization of various azo dyes by providing essential vitamins and co-factors for enzymatic reactions. elsevier.esomicsonline.orgscialert.net The choice and concentration of nutrient sources can significantly impact the economic feasibility and efficiency of the bioremediation process.

Table 1: Optimal Conditions for Microbial Decolorization of Direct Dyes

| Microorganism/Consortium | Dye | Optimal pH | Optimal Carbon Source | Optimal Nitrogen Source | Reference |

| Citrobacter freundii | Direct Black 15 | 7.0 | Fructose | Beef extract, Ammonium nitrate | researchgate.net |

| Streptomyces albidoflavus 3MGH | Direct Blue 15 | 6.0 | Sucrose | Beef extract | nih.gov |

| Alkaliphilic bacterial consortium | Direct Blue 151 | 9.5 | Sucrose | Yeast extract | elsevier.es |

| Pseudomonas aeruginosa KBN 12 | Brilliant Blue | 6.0 | Maltose | Ammonium chloride | researchgate.net |

Chemical Degradation Processes and Reaction Kinetics of this compound

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to oxidize and degrade organic pollutants like this compound. ijcce.ac.ir These processes are particularly effective for treating complex and recalcitrant dye molecules that are resistant to conventional biological treatments.

Fenton and Photo-Fenton Reaction Mechanisms

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the chromophoric groups of the this compound molecule, leading to its decolorization and degradation. The efficiency of the Fenton process is highly dependent on pH, with an optimal range typically between 2 and 4. ijcce.ac.ir

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Studies on similar direct dyes have shown that the photo-Fenton process can achieve higher mineralization rates compared to the conventional Fenton process. For example, a study on the degradation of Direct Blue 15 using iron-carbon micro-electrolysis coupled with H₂O₂, a Fenton-like system, achieved 98% decolorization and 40% Total Organic Carbon (TOC) removal under optimal conditions. mdpi.comresearchgate.netresearchgate.net The degradation was found to follow first-order reaction kinetics. researchgate.net The process involves the breakdown of the complex dye molecule into smaller, less harmful intermediates and ultimately, to CO₂, H₂O, and inorganic ions. mdpi.com

Ozonation Kinetics and Radicals Generation

Ozonation is another effective AOP for the degradation of this compound. Ozone (O₃) can react with organic compounds through two main pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition in water, particularly at alkaline pH. iwaponline.com

The direct reaction is selective and typically targets electron-rich moieties in the dye molecule, such as the azo linkages (-N=N-). The indirect pathway involves the generation of •OH, which is a much stronger and less selective oxidant than molecular ozone. The decomposition of ozone to form hydroxyl radicals is initiated by hydroxide (B78521) ions (OH⁻):

O₃ + OH⁻ → HO₂⁻ + O₂ O₃ + HO₂⁻ → •O₂⁻ + •O₃H

The subsequent chain reactions lead to the formation of •OH. The efficiency of ozonation is therefore highly pH-dependent. In acidic to neutral conditions, the direct molecular ozone attack is predominant, while in alkaline conditions (pH > 8), the indirect radical pathway becomes more significant, often leading to faster degradation rates. iwaponline.com Kinetic studies on the ozonation of similar reactive black dyes have shown that the process often follows pseudo-first-order kinetics. iwaponline.compublisherspanel.compublisherspanel.com The reaction rate constants are influenced by factors such as initial dye concentration, ozone dosage, and pH. researchgate.net

Photocatalysis using Semiconductor Materials (e.g., TiO₂, SrTiO₃/CeO₂)

Photocatalysis using semiconductor materials is a promising AOP for the degradation of this compound. When a semiconductor like titanium dioxide (TiO₂) is irradiated with photons of energy equal to or greater than its band gap, an electron-hole pair (e⁻/h⁺) is generated.

TiO₂ + hν → e⁻ (conduction band) + h⁺ (valence band)

The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the catalyst surface. They can also react with water or hydroxide ions to produce hydroxyl radicals. The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species.

The efficiency of photocatalytic degradation of direct dyes using TiO₂ is influenced by several parameters, including catalyst loading, initial dye concentration, pH, and light intensity. mdpi.comdntb.gov.ua For instance, the degradation of C.I. Reactive Black 5, a structurally similar dye, using TiO₂ was found to be more effective in acidic conditions (pH ≤ 6.8), where the positively charged TiO₂ surface promotes strong interaction with the anionic sulfonate groups of the dye. nih.gov

To enhance photocatalytic activity, composite materials are being explored. For example, a SrTiO₃/CeO₂ composite has been investigated for the degradation of reactive dyes. nih.govresearchgate.net The heterojunction between the two semiconductors can promote charge separation, reducing the recombination of electron-hole pairs and thereby increasing the quantum yield of the photocatalytic process. researchgate.net The degradation mechanism in such systems can be complex, involving both photolysis and reactions mediated by various radical species on the catalyst surface. nih.gov

Table 2: Comparison of AOPs for Direct Dye Degradation

| AOP Method | Key Reactants/Catalysts | Primary Oxidant(s) | Optimal pH | Key Findings for Similar Dyes | Reference |

| Fenton | Fe²⁺, H₂O₂ | •OH | 2-4 | 98% decolorization of Direct Blue 15. mdpi.comresearchgate.netresearchgate.net | ijcce.ac.ir |

| Photo-Fenton | Fe²⁺, H₂O₂, UV/Visible light | •OH | 2-4 | Higher mineralization than Fenton. brieflands.com | ajol.info |

| Ozonation | O₃ | O₃, •OH | Alkaline pH enhances •OH pathway. | Pseudo-first-order kinetics for Reactive Black 5. iwaponline.com | publisherspanel.compublisherspanel.com |

| Photocatalysis | TiO₂, light | h⁺, •OH, •O₂⁻ | Acidic for anionic dyes like Reactive Black 5. | 95% degradation of Reactive Black 5 with TiO₂. nih.gov | mdpi.comdntb.gov.ua |

| Photocatalysis | SrTiO₃/CeO₂, light | h⁺, •OH, •O₂⁻ | pH 12.0 studied for Reactive Black 5. | Enhanced charge separation. nih.gov | researchgate.net |

Electrochemical Oxidation Mechanisms

Electrochemical oxidation is an AOP that utilizes an electric current to drive the degradation of pollutants. It can occur through two primary mechanisms: direct oxidation and indirect oxidation.

Direct electrochemical oxidation , also known as anodic oxidation, involves the direct transfer of electrons from the this compound molecule to the anode surface, leading to its oxidation. This process occurs at the surface of the anode material, and its effectiveness is highly dependent on the anode's properties.

Indirect electrochemical oxidation involves the generation of strong oxidizing agents in the electrolyte solution, which then chemically degrade the dye. These oxidants are produced through the electrolysis of water or other species present in the wastewater. For example, at the anode, hydroxyl radicals can be formed from the oxidation of water:

M + H₂O → M(•OH) + H⁺ + e⁻

where M represents the anode surface. These adsorbed hydroxyl radicals, M(•OH), can then oxidize the dye molecules. In the presence of chloride ions, which are often found in textile effluents, active chlorine species (Cl₂, HOCl, ClO⁻) can be electrochemically generated, acting as powerful oxidants for dye degradation.

The choice of anode material is critical for the efficiency and mechanism of electrochemical oxidation. Materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD) electrodes, are known to be very effective for the complete mineralization of organic pollutants due to the generation of a high concentration of physisorbed hydroxyl radicals. Studies have demonstrated the effectiveness of electrochemical oxidation for the degradation of various reactive and direct dyes. electrochemsci.org For instance, the electrochemical oxidation of C.I. Direct Black 22 has been investigated, highlighting the role of the anode material and operating conditions such as current density and electrolyte composition. researchgate.net

Reduction Chemistry of Azo Bonds in this compound

The primary pathway for the environmental transformation and degradation of azo dyes, including this compound, involves the reductive cleavage of their azo bonds (–N=N–). bioline.org.brcdnsciencepub.com This chemical reduction is the most labile and reactive aspect of the dye's molecular structure. bioline.org.br The process is predominantly carried out under anaerobic (oxygen-deficient) conditions, often mediated by microorganisms found in environments such as sediments, wastewater sludge, and the intestinal tract. bioline.org.brnih.gov

This compound is classified as a double azo dye, meaning its structure contains two azo linkages that function as the primary chromophores responsible for its color. worlddyevariety.com The fundamental chemistry of its reduction involves the breaking of these bonds, which results in the decolorization of the dye and the formation of smaller, colorless aromatic amines. bioline.org.brcdnsciencepub.com This transformation can be initiated by various biological and chemical reducing agents. Biological reduction is often facilitated by non-specific enzymes, such as azoreductases, produced by a wide range of anaerobic and facultative bacteria. nih.gov

The manufacturing process of this compound involves the diazotization of 4-(4-Aminophenyl)benzenamine (a benzidine-based compound) which is then coupled to two different naphthalenic derivatives: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid and 6-(Ethylamino)-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com Consequently, the complete reductive cleavage of both azo bonds in the this compound molecule is expected to yield three distinct aromatic amine compounds.

While specific kinetic studies on the reductive degradation of this compound are not extensively detailed in available literature, the general mechanism is well-established for structurally similar benzidine-based azo dyes. For instance, studies on C.I. Direct Blue 15 and C.I. Direct Black 38 demonstrate their conversion to 3,3′-dimethoxybenzidine and benzidine, respectively, under anaerobic conditions. nih.goviarc.frresearchgate.netosha.gov This provides a strong basis for predicting the reductive transformation products of this compound.

The table below outlines the parent compound and the predicted aromatic amine products resulting from the complete reductive cleavage of its azo bonds.

Table 1: Predicted Reductive Cleavage Products of this compound

| Compound Name | Role in Reaction | Chemical Formula |

|---|---|---|

| This compound | Parent Compound | C₃₄H₂₅N₆Na₃O₁₁S₃ |

| 4-(4-Aminophenyl)benzenamine | Predicted Product | C₁₂H₁₂N₂ |

| 4,5-Diamino-3-hydroxynaphthalene-2,7-disulfonic acid | Predicted Product | C₁₀H₁₀N₂O₇S₂ |

Advanced Remediation Technologies for C.i. Direct Black 15 in Aqueous Systems: Mechanisms and Performance

Adsorption Mechanisms and Material Development for C.I. Direct Black 15 Removal

Sorption Kinetics and Isotherm Modeling (Pseudo-First-Order, Pseudo-Second-Order, Langmuir, Freundlich, Brouers–Sotolongo)

A review of available scientific literature indicates a notable lack of specific research focused on the sorption kinetics and isotherm modeling for the removal of this compound. While kinetic models such as the pseudo-first-order and pseudo-second-order equations, along with isotherm models like the Langmuir, Freundlich, and Brouers-Sotolongo, are commonly employed to describe the adsorption behavior of various dyes, detailed studies applying these models to this compound are not readily found in published research. Consequently, specific parameters and constants that would describe the rate and equilibrium of this compound adsorption are not available.

Novel Adsorbent Materials and their Surface Chemistry (e.g., Halloysite (B83129) Nanotubes, Chitosan-Functionalized Mesoporous Composites, Plant Biomass, Silica-Alumina Oxides)

There is a significant gap in the scientific literature regarding the use of specific novel adsorbents for the removal of this compound. Investigations into the efficacy and surface chemistry of materials such as halloysite nanotubes, chitosan-functionalized mesoporous composites, various types of plant biomass, and silica-alumina oxides have been conducted for other direct and reactive dyes. chembk.commdpi.com However, dedicated research detailing the performance and surface interactions of these specific adsorbents for this compound has not been prominently published. Studies on materials like chitosan-functionalized composites have been performed on other black dyes, such as Direct Black ANBN, but this has been identified as a different compound (C.I. Direct Black 166). chemicalbook.comgnest.org

Thermodynamic Considerations of Adsorption Processes (e.g., Physisorption)

Specific thermodynamic studies to determine parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the adsorption of this compound are not available in the current body of scientific literature. Such studies are crucial for understanding the spontaneity and nature of the adsorption process, including whether it is predominantly physisorption or chemisorption. While thermodynamic analyses have been conducted for other dyes, indicating that physisorption is a common mechanism, this cannot be directly extrapolated to this compound without dedicated experimental investigation. mdpi.com

Role of Interfacial Phenomena in Adsorptive Removal

The role of interfacial phenomena, which includes the interactions at the solid-liquid interface, surface charge dynamics, and the formation of the electrical double layer during the adsorptive removal of this compound, remains an uninvestigated area in published research. Understanding these phenomena is key to elucidating the adsorption mechanism, but specific studies focusing on this compound are not documented.

Membrane Filtration Systems for Separation and Concentration of this compound

Ultrafiltration and Nanofiltration Efficiencies

Membrane filtration, particularly ultrafiltration (UF), has been evaluated for the removal of this compound from textile wastewater. ubd.edu.bn Research using a GN polymeric ultrafiltration membrane has demonstrated the effects of key operating parameters on dye separation efficiency. ubd.edu.bnubd.edu.bn

Studies show that feed concentration significantly impacts the performance of the ultrafiltration membrane. ubd.edu.bn As the initial concentration of Direct-15 dye increases, the permeate flux tends to decrease due to concentration polarization and the formation of a cake layer on the membrane surface. ubd.edu.bnresearchgate.net However, this is accompanied by an increase in dye rejection. For example, as the feed concentration was increased from 5 ppm to 10 ppm, the average percentage of dye rejection rose from 49.63% to 65.76%. gnest.orgubd.edu.bn

Transmembrane pressure is another critical factor. Increasing the operating pressure generally leads to a higher permeate flux. ubd.edu.bn Conversely, the percentage of dye rejection has been observed to decrease with increasing pressure. In one study, as the transmembrane pressure was increased from 16.2 psia to 17.2 psia, the average percentage of dye rejection slightly decreased from 81.34% to 74.88%. ubd.edu.bn The solution's pH also affects performance, with the highest flux observed in acidic conditions (pH 4) and the highest dye removal occurring at a neutral pH of 7. ubd.edu.bnubd.edu.bn

While nanofiltration (NF) is a recognized technology for treating textile wastewater and removing various dyes, specific performance data and efficiency studies for the separation and concentration of this compound using nanofiltration membranes are not detailed in the available literature. ubd.edu.bn

Interactive Data Tables

Effect of Feed Concentration on Ultrafiltration Performance of this compound

This table shows the average flux and rejection rates at different initial dye concentrations using a GN polymeric UF membrane at a constant pressure of 18.2 psia and pH 7. ubd.edu.bnresearchgate.net

| Dye Concentration (ppm) | Average Flux (x 10⁻³ m³/m².s) | Average Rejection (%) |

| 5 | 2.783 | 49.63 |

| 10 | 2.651 | 65.76 |

| 15 | 2.501 | - |

| 20 | 2.383 | - |

Note: Specific rejection percentages for 15 ppm and 20 ppm were not provided in the source material.

Effect of Transmembrane Pressure on Ultrafiltration Performance of this compound

This table illustrates the impact of varying transmembrane pressure on average flux and dye rejection for a 10 ppm this compound solution at pH 7. ubd.edu.bnresearchgate.net

| Transmembrane Pressure (psia) | Average Flux (x 10⁻³ m³/m².s) | Average Rejection (%) |

| 16.2 | 1.984 | 81.34 |

| 17.2 | 2.444 | 74.88 |

| 18.2 | 2.651 | 65.76 |

| 18.7 | - | - |

Note: Data for flux and rejection at 18.7 psia were not fully provided in the source material for direct comparison.

Membrane Fouling and Performance Optimization Research

Membrane filtration technologies, such as ultrafiltration (UF) and nanofiltration (NF), are recognized for their potential in treating textile effluents containing dyes like this compound. ubd.edu.bnmdpi.com However, a significant operational challenge is membrane fouling, where dye molecules and other substances deposit on the membrane surface and within its pores, leading to a decline in permeate flux and affecting separation efficiency. ubd.edu.bniwaponline.com Research has focused on understanding the mechanisms of fouling and optimizing operating parameters to mitigate its effects and enhance performance.

Studies on the ultrafiltration of solutions containing Direct-15 dye have shown that feed concentration is a critical factor influencing membrane performance. ubd.edu.bnresearchgate.net As the dye concentration at the feed-membrane interface increases, it promotes the formation of a cake layer on the membrane surface. ubd.edu.bn This phenomenon, a result of increased polarization of the dyes, leads to a higher likelihood of membrane pore blockage and fouling. ubd.edu.bn Consequently, an increase in feed concentration typically results in a decrease in the average permeate flux but an increase in dye rejection. ubd.edu.bnresearchgate.net For instance, in one study, increasing the feed concentration of a Direct-15 dye solution from 5 ppm to 10 ppm caused the average flux to decrease slightly, while the average percentage of dye rejection increased from 49.63% to 65.76%. ubd.edu.bn

Operating pressure and pH also play significant roles. ubd.edu.bnresearchgate.netije.ir Increasing the transmembrane pressure generally enhances the permeate flux but can decrease the percentage of dye rejection. ubd.edu.bnresearchgate.net The pH of the solution affects both flux and rejection by altering the surface charge of the membrane and the dye molecules. ubd.edu.bnije.ir For Direct-15 dye, studies have found that the highest flux was achieved under acidic conditions (pH 4), whereas the highest dye removal occurred at a neutral pH of 7. researchgate.net Optimizing these parameters is crucial for improving the effectiveness of dye removal from textile industry wastewater using membrane technology. researchgate.net Ongoing research also explores the development of antifouling and self-cleaning membranes as a strategy to manage and control fouling. iwaponline.com

Table 1: Effect of Operating Parameters on Ultrafiltration of Direct-15 Dye

| Parameter | Condition | Effect on Permeate Flux | Effect on Dye Rejection | Source |

| Feed Concentration | Increased from 5 ppm to 10 ppm | Decreased from 2.783 × 10⁻³ to 2.651 × 10⁻³ m³/m².s | Increased from 49.63% to 65.76% | ubd.edu.bn |

| Transmembrane Pressure | Increased | Increased | Decreased | ubd.edu.bnresearchgate.net |

| Solution pH | pH 4 (Acidic) | Highest Observed Flux | --- | researchgate.net |

| Solution pH | pH 7 (Neutral) | --- | Highest Observed Rejection | researchgate.net |

Integrated and Hybrid Treatment Systems for this compound Degradation

Combination of Physico-Chemical and Biological Approaches

The integration of physico-chemical and biological treatments has proven to be a highly effective strategy for managing complex textile effluents. nih.govfrontiersin.org Biological processes, while cost-effective, often struggle to completely degrade complex azo dyes like this compound. mdpi.commdpi.com Conversely, physico-chemical methods like coagulation-flocculation, adsorption, and advanced oxidation can effectively remove color but may be expensive or generate secondary waste streams. mdpi.com

Hybrid methods combining these approaches can treat a variety of dyes, including direct black, methyl orange, and congo red. surrey.ac.uk A common strategy involves using a biological stage to first break the azo bonds (–N=N–) under anaerobic conditions, which leads to decolorization. lu.se This initial step, however, can produce aromatic amines, which are often more toxic and recalcitrant than the parent dye molecule. lu.se A subsequent physico-chemical step, such as an advanced oxidation process (AOP), is then applied to degrade these harmful intermediates. lu.se This sequential arrangement significantly improves the removal of organic matter, enhances decolorization, and reduces the toxicity of the final effluent. nih.govfrontiersin.org Research has demonstrated that integrated treatments can achieve higher pollutant degradation in a shorter time compared to standalone processes. nih.gov

Synergistic Effects in Advanced Oxidation and Biological Degradation

A powerful integrated approach involves the synergy between advanced oxidation processes (AOPs) and biological degradation. lu.seresearchgate.net AOPs utilize highly reactive species, primarily hydroxyl radicals (HO•), to oxidize complex organic pollutants that are resistant to conventional biological treatment. mdpi.comslu.se This chemical oxidation can break down the intricate structure of azo dyes into smaller, simpler, and less toxic organic molecules. lu.seresearchgate.net

Bio-electrochemical System Applications

Bio-electrochemical systems (BESs), such as microbial fuel cells (MFCs), represent an innovative and sustainable technology for treating dye-containing wastewater. nih.govnih.gov These systems utilize the catalytic activity of microorganisms to oxidize organic matter (the dye) at an anode, generating electrons and protons in the process. mdpi.com The electrons flow through an external circuit to a cathode, producing an electric current, thus coupling pollutant degradation with bioelectricity generation. nih.govmdpi.com

BESs have demonstrated significant potential for the decolorization of azo dyes. nih.gov Anaerobic conditions at the anode of an MFC promote the reductive cleavage of the azo bond, which is the primary mechanism for decolorization. mdpi.com Research on the treatment of "direct black BN" wastewater in a novel MFC using red soil as the anode substrate showed effective dye degradation and simultaneous electricity generation. nih.gov The system achieved a peak power density of 584.82 mW/m³ and identified key bacterial genera, including Geobacter, Pseudomonas, and Desulfovibrio, that were enriched and played a role in dye tolerance and degradation. nih.gov The degradation pathway involved the formation of intermediates such as 13-Docosenamide, (Z)- and Bis(2-ethylhexyl) phthalate. nih.gov To ensure the complete mineralization of the aromatic amines formed during the anaerobic degradation, MFCs can be coupled with a subsequent aerobic treatment step. mdpi.commdpi.com

Table 2: Performance of a Red Soil Microbial Fuel Cell (RSMFC) in Treating Direct Black BN Wastewater

| Parameter | Finding | Source |

| Technology | Red Soil Microbial Fuel Cell (RSMFC) | nih.gov |

| Pollutant | Direct Black BN | nih.gov |

| Peak Power Density | 584.82 mW/m³ | nih.gov |

| Key Degradation Products | 13-Docosenamide, (Z)-; Bis(2-ethylhexyl) phthalate | nih.gov |

| Key Microbial Genera | Bosea, Citrifermentans, Desulfosporosinus, Pseudomonas, Geobacter, Desulfovibrio, Acinetobacter | nih.gov |

| Effect of Concentration | Low concentrations promoted electricity generation, while high concentrations showed an inhibitory effect. | nih.gov |

Interactions of C.i. Direct Black 15 with Material Substrates in Research

Mechanistic Studies of Dye-Fiber Interactions in Textile Science Research

The affinity of direct dyes like C.I. Direct Black 15 for cellulosic fibers is governed by a combination of intermolecular forces. Unlike reactive dyes, which form covalent bonds with the fiber, direct dyes adhere primarily through non-covalent interactions. sciencepub.netwhiterose.ac.uk Research into these mechanisms for direct dyes provides a framework for understanding the behavior of this compound.

Key interactions identified in research include:

Hydrogen Bonding: The cellulose (B213188) polymer is rich in hydroxyl (-OH) groups, as is the structure of many direct dyes. These groups allow for the formation of hydrogen bonds between the dye molecule and the fiber surface. mdpi.com Studies on other azo dyes have confirmed the existence of hydrogen bonds as a significant contributor to the interaction energy. asianpubs.org

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. For large, planar molecules like polyazo direct dyes, the cumulative effect of van der Waals forces provides a substantial driving force for adsorption onto the fiber surface. asianpubs.orgcore.ac.uk The elongated and flat geometry common to direct dyes facilitates close packing against the cellulose polymer chains, maximizing these interactions. asianpubs.org

Ionic Interactions: Although cellulose is non-ionic, it can develop a negative surface charge in water. Direct dyes are anionic, typically containing one or more sulfonate (-SO₃⁻) groups to ensure water solubility. ontosight.aiasianpubs.org This leads to electrostatic repulsion between the dye and fiber. The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is a standard practice in direct dyeing. whiterose.ac.uk The salt's cations neutralize the fiber's negative surface charge, reducing repulsion and promoting dye uptake. ijche.com

Adsorption Isotherms and Thermodynamic Studies

The equilibrium relationship between the dye concentration in the solution and on the fiber is described by adsorption isotherms. Models like the Langmuir and Freundlich isotherms are frequently used to analyze this relationship for direct dyes.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.commdpi.com It is often used to calculate the maximum adsorption capacity (Qₘ).

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. sciencepub.netmdpi.com

Research on similar direct dyes, such as C.I. Direct Black 22 and C.I. Direct Blue 15, has shown that their adsorption can be well-described by these models. For instance, a study on C.I. Direct Blue 15 adsorption onto halloysite (B83129) nanotubes showed a good fit with the Langmuir model, indicating favorable, monolayer adsorption. mdpi.com In another study, the adsorption of C.I. Direct Black 22 was better described by the Freundlich model. mdpi.com

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the spontaneity and nature of the dyeing process. For example, studies on other direct dyes have often found the adsorption process to be spontaneous and endothermic. mdpi.comneptjournal.com

Table 1: Illustrative Adsorption Isotherm Parameters for Direct Dyes on Various Adsorbents This table presents data for other direct dyes to illustrate typical research findings, as specific data for this compound is not readily available in the reviewed literature.

| Dye | Adsorbent | Isotherm Model | Key Parameter | Value | Reference |

|---|---|---|---|---|---|

| C.I. Direct Blue 15 | Halloysite Nanotubes | Langmuir | Qₘ (Maximum Adsorption Capacity) | 97.96 mg/g | mdpi.com |

| C.I. Direct Black 80 | Zygophyllum gaetulum stems | Langmuir | Qₘ (Maximum Adsorption Capacity) | 163.23 mg/g | mdpi.com |

| C.I. Direct Black 22 | Amberlyst A21 Resin | Freundlich | Kբ (Freundlich Constant) | 0.609 mg¹⁻¹/ⁿ L¹/ⁿ/g | mdpi.com |

Kinetic Modeling

The rate at which a dye is adsorbed onto a fiber is studied through kinetic models. The pseudo-first-order and pseudo-second-order models are most commonly applied. sciencepub.netijche.com The pseudo-second-order model often provides a better fit for the dyeing of cellulosic fibers with direct and reactive dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. sciencepub.netmdpi.comneptjournal.com For example, the degradation kinetics of C.I. Direct Blue 15 using iron-carbon micro-electrolysis was found to follow first-order kinetics, while its adsorption onto certain resins was better described by a pseudo-second-order model. mdpi.commdpi.com

Color Science and Spectroscopic Properties of this compound on Various Substrates

The perceived color of a dyed substrate depends on the electronic structure of the dye molecule and its interaction with both the substrate and light. Spectroscopic techniques are essential tools for characterizing these properties.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λₘₐₓ) of a dye. The λₘₐₓ corresponds to the electronic transition responsible for the dye's color. For C.I. Direct Blue 15, the maximum absorption wavelength has been recorded at 602 nm. mdpi.com Changes in the absorption spectrum, such as shifts in λₘₐₓ or the appearance of new bands, can indicate dye aggregation or interaction with a substrate. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps identify the functional groups present in the dye and the substrate. By comparing the spectra of undyed and dyed fibers, researchers can infer the nature of the dye-fiber interactions. For example, shifts in the broad hydroxyl (-OH) stretching band (around 3300-3500 cm⁻¹) on cellulose can indicate the formation of hydrogen bonds with the adsorbed dye. mdpi.comscispace.com

Colorimetric Analysis (CIELAB): The color of a dyed fabric is quantified using the CIELAB color space, defined by the International Commission on Illumination (CIE). researchgate.net This system expresses color as three values: L* for lightness (0 = black, 100 = white), a* for the green-red axis, and b* for the blue-yellow axis. asianpubs.orgresearchgate.net These values, along with derived metrics like chroma (C*, saturation) and hue angle (h), allow for precise and objective measurement of color on a substrate. asianpubs.orgresearchgate.net Research on other direct dyes on linen and its blends has used CIELAB values to compare color strength (K/S) and shade differences between fabric types. asianpubs.org

Table 2: Illustrative CIELAB Color Values for Cotton Dyed with a Black Dye This table presents example data for C.I. Reactive Black 5 to demonstrate the application of CIELAB colorimetry, as specific data for this compound was not found in the reviewed literature.

| Sample | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) | Reference |

|---|---|---|---|---|

| Undyed White Cotton | 84 | -0.2 | 3.4 | researchgate.net |

| Cotton Dyed with C.I. Reactive Black 5 | 23 | 0.8 | -2.9 | researchgate.net |

Long-Term Stability and Light Fastness Research (excluding degradation products' safety)

The ability of a dyeing to resist fading upon exposure to light is a critical performance characteristic known as lightfastness. For direct dyes, this property can be variable and is influenced by the dye's chemical structure, its concentration on the fiber, and the presence of other substances. This compound is generally reported to have good lightfastness. ontosight.ai

Lightfastness is standardized and assessed using methods such as ISO 105-B02, which involves exposing the dyed textile to an artificial light source, typically a xenon arc lamp that simulates natural daylight (D65). textileengineering.netaliyuncs.comiteh.ai The degree of fading is evaluated by comparing the change in color of the test specimen to a set of standardized blue wool references, which have a known lightfastness rating from 1 (very low) to 8 (very high). aliyuncs.comiteh.ai

Factors influencing the lightfastness of direct dyes on substrates include:

Dye Aggregation: The state of the dye within the fiber can affect its stability. Aggregated dye molecules may have different light absorption properties and stability compared to individual molecules.

Substrate Nature: The type of fiber and its physical properties, such as crystallinity, can influence the dye's stability. scispace.comrsc.org

Environmental Factors: The presence of moisture and atmospheric pollutants can accelerate the photochemical degradation of dyes. iteh.ai

Research into trichromatic black dye mixtures, which can include direct dyes, aims to produce shades with improved lightfastness compared to single-component black dyes like C.I. Direct Black 168. google.com Such studies underscore the ongoing effort to enhance the long-term stability of black shades on various substrates.

Future Research Directions and Unaddressed Challenges in C.i. Direct Black 15 Studies

Development of Advanced Materials for Enhanced Remediation Efficiency

A primary challenge in the removal of azo dyes from wastewater is the development of cost-effective and highly efficient adsorbent materials. mdpi.com Future research is geared towards creating novel materials with superior adsorption capacities and exploring sustainable sources for their production.

Recent studies have investigated the use of composite nanofibers for dye removal. For instance, chitosan-functionalized mesoporous silica (B1680970) (CTS/SBA-15) nanofibers have been synthesized and tested for the removal of a similar direct black dye. gnest.orgresearchgate.net Research indicates that these composite materials show better performance than chitosan (B1678972) alone. gnest.orgresearchgate.net Optimal conditions for removal using simple CTS/SBA-15 nanofibers were found to be an acidic pH, a contact time of 40 minutes, an adsorbent dosage of 0.05 g, and an initial dye concentration of 60 mg/L. researchgate.net

Another promising avenue is the use of unprocessed biomass as low-cost, ecological alternatives. Discarded stems of Zygophyllum gaetulum have been used as an untreated natural biosorbent for the removal of C.I. Direct Black 80. mdpi.com This approach emphasizes sustainability by utilizing waste biomass without the need for chemical modification. mdpi.com Studies showed that an increase in the plant's mass from 3 to 40 g/L significantly enhanced dye adsorption rates from 63.96% to 97.08%. mdpi.comresearchgate.net The adsorption process is influenced by factors such as pH, contact time, and initial dye concentration. mdpi.comresearchgate.net

Future work should focus on:

Synthesizing and characterizing new nanocomposites and hybrid materials with tailored surface chemistry for selective C.I. Direct Black 15 adsorption.

Exploring a wider range of agricultural and industrial waste materials as precursors for low-cost adsorbents.

Investigating the regeneration and reusability of these advanced materials to enhance their economic viability and reduce secondary pollution. mdpi.com

Developing materials that combine adsorption with photocatalytic degradation capabilities, such as Mo-doped ZnO nanophotocatalysts, to achieve complete mineralization of the dye. researchgate.net

Table 1: Performance of Novel Adsorbents for Direct Dye Remediation

| Adsorbent Material | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Chitosan-functionalized mesoporous silica (CTS/SBA-15) | Direct Black ANBN | Simple CTS/SBA-15 nanofibers showed optimal removal at acidic pH, 40 min contact time, and 60 mg/L initial concentration. Outperformed plain chitosan. | gnest.orgresearchgate.net |

| Zygophyllum gaetulum stems | C.I. Direct Black 80 | Adsorption increased from 63.96% to 97.08% as biosorbent dosage increased from 3 to 40 g/L. Equilibrium was reached in 2 hours. | mdpi.comresearchgate.net |

| Halloysite (B83129) Nanotubes (HNT) | Direct Blue 15 | Adsorption capacity is significantly affected by pH, initial dye concentration, and temperature. Chosen to align with circular economy concepts. | mdpi.com |

In-depth Modeling and Simulation of Degradation and Adsorption Processes

To optimize remediation strategies, a deeper, mechanistic understanding of the degradation and adsorption of this compound is necessary. In-depth modeling and simulation offer powerful tools to predict the dye's behavior under various conditions and to design more effective treatment reactors. researchgate.net However, the application of advanced modeling techniques specifically to this compound is an area ripe for exploration.

Future research directions include:

Reactive Transport Modeling: This approach can simulate the movement and chemical reactions of the dye and its degradation byproducts in porous media, such as soil or adsorbent beds. skb.com Such models, which have been used to study the long-term degradation of materials like concrete, could be adapted to predict the performance and lifespan of adsorbent filters for dye removal. skb.com

Artificial Neural Networks (ANNs): ANNs can be employed to model complex, non-linear relationships between various operational parameters (e.g., pH, catalyst concentration, irradiation time) and the efficiency of degradation processes. researchgate.net This has been successfully applied to other azo dyes in advanced oxidation processes (AOPs) and could be used to optimize the operational conditions for this compound treatment. researchgate.net

Molecular Docking and Simulation: At a more fundamental level, molecular modeling can elucidate the interactions between the this compound molecule and the active sites of enzymes or the functional groups on an adsorbent's surface. This can aid in the rational design of more effective enzymes or materials.

A significant challenge is the lack of comprehensive kinetic and thermodynamic data for this compound and its numerous degradation intermediates, which is essential for developing and validating these models.

Exploration of Novel Bioremediation Strategies and Enzyme Engineering

Bioremediation presents an eco-friendly and cost-effective alternative to conventional physicochemical treatment methods. jmbfs.org The focus is on identifying robust microorganisms and engineering enzymes with enhanced catalytic activity and stability for degrading this compound.

Recent studies have demonstrated the potential of various microbes. For example, Streptomyces albidoflavus 3MGH has shown the ability to decolorize related dyes like Direct Blue 15 (61.38%) and Direct Black 38 (53.43%) within five days. nih.gov The degradation process was linked to the activity of the laccase enzyme. nih.gov Bacterial consortia have also been found to be effective; a consortium including Bacillus subtilis and Bacillus cereus degraded 70–80% of Direct Blue 15 within 48 hours. tandfonline.com

The primary enzymes involved in the biodegradation of azo dyes are azoreductases and laccases. nih.govmdpi.com Azoreductases reductively cleave the azo bond (–N=N–), often under anaerobic conditions, while laccases are oxidoreductases that can degrade the resulting aromatic amines. nih.govmdpi.com

Future research should concentrate on:

Screening and Isolation: Prospecting for novel microorganisms from dye-contaminated environments that possess a high tolerance to the toxicity of this compound and its byproducts.

Enzyme Engineering: Using protein engineering techniques to improve the catalytic efficiency, stability (at different pH, temperatures, and salinity), and substrate specificity of key enzymes like azoreductase and laccase. nih.gov

Immobilization and Nanoparticle Conjugation: Developing methods to immobilize enzymes or whole microbial cells on supports or conjugate them with nanoparticles. researchgate.netbiorxiv.org This can enhance enzyme stability and reusability, making the process more economically feasible. researchgate.netbiorxiv.org For instance, immobilizing laccase on CuI nanoparticles has been shown to increase the degradation percentage of other azo dyes. biorxiv.org

Sequential Treatment Systems: Designing integrated anaerobic-aerobic bioreactors that leverage different microbial communities and enzyme systems for the complete mineralization of the dye, first breaking it down into aromatic amines and then degrading these toxic intermediates. mdpi.comsci-hub.se

Table 2: Microbial Degradation of Structurally Related Direct Dyes

| Microorganism/Consortium | Target Dye | Degradation Efficiency | Key Enzyme(s) Implicated | Reference |

|---|---|---|---|---|

| Streptomyces albidoflavus 3MGH | Direct Blue 15 | 61.38% decolorization in 5 days | Laccase | nih.gov |

| Streptomyces albidoflavus 3MGH | Direct Black 38 | 53.43% decolorization in 5 days | Laccase | nih.gov |

| Bacterial Consortium (WGC-D) | Direct Blue 15 | 70-80% degradation in 48 hours | Not specified | tandfonline.com |

| Mixed Bacterial Cultures | Direct Red 81 | >80% decolorization in 8 hours | Azoreductase | nih.gov |

Integration of this compound Research into Circular Economy Concepts

The principles of a circular economy—transforming waste into valuable resources—offer a paradigm shift for managing dye-polluted wastewater. cefic.org Research on this compound should not only focus on its removal but also on how the treatment process can be integrated into a circular model.

This integration can be pursued through several avenues:

Valorization of Spent Adsorbents: Developing methods to convert dye-laden adsorbents into useful products. For example, halloysite nanotubes used for adsorbing Direct Blue 15 could potentially be incorporated as reinforcement materials in nanocomposites, sequestering the dye and adding value. mdpi.com

Resource Recovery from Sludge: Bioremediation processes can generate microbial biomass (sludge). Research is needed to explore the potential of converting this sludge into biofuels (like biogas through anaerobic digestion) or biofertilizers, provided it is free from toxic, recalcitrant compounds.

Recovery and Reuse of Degraded Products: While complete mineralization to CO₂ and H₂O is the ideal goal, partial degradation often yields simpler organic molecules. Future studies could investigate whether these intermediate compounds can be harvested and used as platform chemicals for other industrial syntheses.

Closed-Loop Systems: In manufacturing, implementing closed-loop systems where dyes are recovered from wastewater, treated, and reused can significantly reduce water consumption and waste generation, aligning with circular economy principles. gnest.org

A major challenge is the complexity and potential toxicity of the degradation byproducts, which must be thoroughly characterized before any valorization strategy can be safely implemented.

Standardization of Analytical and Performance Assessment Protocols

A significant unaddressed challenge in the field of dye remediation is the lack of standardized protocols for assessing the performance of different treatment technologies. ojp.gov This makes it difficult to compare results across studies and to evaluate the true efficacy and feasibility of a proposed method.

Future efforts must be directed towards establishing clear, widely accepted standards for:

Analytical Methods: While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used, there is a need to standardize the specific procedures for quantifying this compound and its key degradation products in complex wastewater matrices. nih.govroadmaptozero.com Organizations like the ZDHC (Zero Discharge of Hazardous Chemicals) Foundation provide lists of banned substances and required analytical methods, which can serve as a foundation. roadmaptozero.com

Performance Metrics: Key performance indicators need to be standardized. These should include not only the percentage of decolorization but also the reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), which are better indicators of complete mineralization. researchgate.net

Toxicity Assessment: Standardized bioassays using representative organisms (e.g., bacteria, algae, Daphnia magna) should be a mandatory part of any remediation study to assess the detoxification of the treated effluent. jwent.net

Reporting Protocols: A standardized format for reporting experimental conditions, data analysis, and results would enhance the reproducibility and comparability of research findings. This includes detailed descriptions of the dye source and purity, reactor setup, and all operational parameters. clu-in.org

Developing and adopting such standardized protocols is crucial for advancing the science and engineering of dye remediation from the laboratory to successful, large-scale industrial applications. epa.govepa.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.